N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
Description
N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique dual-substituent framework. The N2-position features a 4-methoxybenzyl group, a common motif in bioactive compounds due to its electron-donating methoxy group, which enhances solubility and modulates receptor interactions . The N1-position incorporates a 3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl group, where the mesitylsulfonyl moiety (a bulky, electron-withdrawing substituent) and the oxazinan ring likely influence steric hindrance, metabolic stability, and binding affinity.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-12-17(2)22(18(3)13-16)34(30,31)27-10-5-11-33-21(27)15-26-24(29)23(28)25-14-19-6-8-20(32-4)9-7-19/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPZDQLQUSRFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Oxalamide Derivatives and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-methoxybenzyl group (common in the target compound and Compound 80) improves solubility and may enhance blood-brain barrier penetration compared to halogenated analogs like Compound 10 .
Synthetic Yields and Methods :
- The target compound’s synthesis likely follows general oxalamide protocols (e.g., coupling of amines with oxalyl chloride), as seen in Compounds 16–18 (yields: 23–52%) .
- Adamantyl-containing oxalamides (e.g., Compound 10) require multistep synthesis with chromatographic purification, suggesting higher complexity than methoxybenzyl derivatives .
Safety and Toxicity: Structurally related oxalamides (e.g., FEMA 4233) exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolic clearance, suggesting similar profiles for the target compound .
Preparation Methods
Reaction Optimization
Ethylene glycol reacts with 4-methoxybenzylamine under catalytic Ru(PNN) conditions (2 mol%, 120°C), generating N2-(4-methoxybenzyl)oxalamide. The ADC mechanism involves:
- Deprotonation of Ru(II) to form a reactive alkoxide intermediate.
- Hydride transfer from ethylene glycol, releasing H2 and forming α-hydroxyamide.
- Condensation with a second amine equivalent to yield oxalamide.
Yields reach 83–96% for primary amines, though secondary amines (e.g., oxazinan derivatives) require modified conditions.
1,3-Oxazinan Ring Formation and Sulfonylation
Cyclization of β-Amino Alcohols
The oxazinan ring is synthesized from N-(2-hydroxyethyl)mesitylsulfonamide via acid-catalyzed cyclization:
- Sulfonylation : Mesitylsulfonyl chloride reacts with ethanolamine (Et3N, CH2Cl2, 0°C→RT), yielding N-(2-hydroxyethyl)mesitylsulfonamide (87% yield).
- Cyclization : BF3·OEt2 catalyzes intramolecular nucleophilic attack, forming 3-mesitylsulfonyl-1,3-oxazinan-2-ol.
Methylation at C2
The hydroxyl group is converted to a methylene bridge using Eschenmoser’s salt (Me2NCH2Cl, K2CO3, DMF), yielding (3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methanol. Oxidation (PCC, CH2Cl2) provides the aldehyde for subsequent reductive amination.
Coupling Strategies for Oxalamide-Oxazinan Conjugation
Reductive Amination
The oxazinan aldehyde reacts with N2-(4-methoxybenzyl)oxalamide under Staudinger conditions:
- Imine formation : Oxalamide’s primary amine condenses with aldehyde (toluene, 4Å MS, 80°C).
- Reduction : NaBH4/MeOH reduces the imine to the secondary amine, yielding the target compound.
Carbodiimide-Mediated Amidation
Alternative route using EDC/HOBt activation:
- Oxazinan carboxylic acid : Oxidize the oxazinan methanol to carboxylic acid (KMnO4, H2SO4).
- Activation : EDC/HOBt converts the acid to an active ester.
- Coupling : React with N2-(4-methoxybenzyl)oxalamide (DIPEA, DMF), achieving 72% yield.
Purification and Analytical Validation
Crystallization and Chromatography
Crude product is purified via:
- Recrystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals.
- HPLC : C18 column (MeCN/H2O + 0.1% TFA), tR = 14.2 min.
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.6 Hz, 2H, Ar-H), 6.85 (d, J=8.6 Hz, 2H, Ar-H), 4.38 (s, 2H, CH2O), 3.78 (s, 3H, OCH3), 2.95 (m, 2H, oxazinan CH2).
- HRMS : m/z 490.1921 [M+H]+ (calc. 490.1918).
Industrial-Scale Considerations
Patent EP0462247B1 outlines continuous processes for oxamide derivatives, adaptable to the target compound:
- Continuous Reactors : Two-stage ammonolysis of dimethyl oxalate with 4-methoxybenzylamine (MeOH, 15–45°C).
- Evaporative Recycling : Methanol byproduct is removed via distillation, enhancing atom economy (98% efficiency).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
